9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
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Overview
Description
The compound 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic molecule with a unique structure that includes a benzodioxole ring, multiple methyl groups, and a hexahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hexahydroacridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a similar benzodioxole ring structure but different core and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring and indole core, studied for their anticancer properties.
Uniqueness
9-(2H-1,3-BENZODIOXOL-5-YL)-3,3,6,6-TETRAMETHYL-10-PHENYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is unique due to its hexahydroacridine core and multiple methyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H31NO4 |
---|---|
Molecular Weight |
469.6g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C30H31NO4/c1-29(2)13-20-27(22(32)15-29)26(18-10-11-24-25(12-18)35-17-34-24)28-21(14-30(3,4)16-23(28)33)31(20)19-8-6-5-7-9-19/h5-12,26H,13-17H2,1-4H3 |
InChI Key |
YUTJVRSFDAGNNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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